
Ethyl 7-oxoheptanoate
Overview
Description
Ethyl 7-oxoheptanoate (CAS: Not explicitly provided; refer to synthesis methods) is a seven-carbon alkyl ester featuring a ketone group at the terminal position. It is commonly synthesized via oxidation of ethyl 7-hydroxyheptanoate using reagents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) . The compound is characterized as a red oil with a high yield (95%) and distinct NMR signals: δ 9.74 ppm (aldehyde proton), 4.08 ppm (ethoxy group), and 2.45 ppm (adjacent ketone protons) . Its primary applications include serving as a precursor in pharmaceutical intermediates and organic synthesis, particularly for cyclic ketones and prostaglandin analogs .
Preparation Methods
Grignard Reaction-Based Preparation
Starting Materials and Reaction Setup
A widely reported method uses 1-bromo-5-chloropentane as the haloalkane precursor, which reacts with magnesium metal to form the corresponding Grignard reagent. This reaction is typically performed under anhydrous and inert atmosphere conditions (nitrogen protection) to prevent reagent decomposition.
- Solvents: Anhydrous diethyl ether and dry toluene are commonly employed.
- Magnesium Metal: Added in portions (3–5 times molar excess relative to haloalkane) to ensure complete reaction.
- Temperature Control: Reaction temperature is maintained between -20°C and +15°C to optimize Grignard formation and minimize side reactions.
- Reaction Time: The addition of magnesium and haloalkane is carefully controlled over 20–45 minutes to ensure complete conversion.
Condensation with Diethyl Oxalate
The Grignard reagent solution is then added dropwise to a cooled solution of diethyl oxalate in dry toluene, under nitrogen protection.
- Temperature: Typically maintained between -10°C and +10°C.
- Reaction Time: At least 2 hours of stirring after complete addition to ensure full condensation.
- Workup: The reaction mixture is hydrolyzed using diluted sulfuric acid (approximately 50% H2SO4) to a pH of 2.5–3.0, followed by neutralization with potassium hydroxide or sodium carbonate to pH 7.
- Isolation: The organic phase is separated and solvents are removed by vacuum distillation to obtain crude ethyl 7-chloro-2-oxoheptanoate with GC purity around 78–85%.
Purification via Hydrazine Condensation and Hydrolysis
The crude product undergoes purification by reaction with hydrazine compounds, forming hydrazones that facilitate removal of impurities.
- Reaction Conditions: Conducted at room temperature for 60–90 minutes.
- Hydrolysis: Followed by alkaline hydrolysis for 90–150 minutes.
- Extraction: Organic solvents are used to extract the purified ethyl 7-oxoheptanoate.
- Yield and Purity: This step significantly enhances purity, yielding a product suitable for further applications.
Alternative Synthetic Routes
From Ethyl 6-bromohexanoate and p-Toluoyl Chloride
A method reported for the synthesis of ethyl 7-(4-methylphenyl)-7-oxoheptanoate (a derivative) involves:
- Formation of Grignard reagent from ethyl 6-bromohexanoate with magnesium, lithium chloride, and zinc(II) chloride in tetrahydrofuran at 20°C for 2.5 hours.
- Subsequent reaction with copper(I) cyanide di(lithium chloride) complex at -30°C.
- Final acylation with 4-methyl-benzoyl chloride at -30°C.
This method yields about 70% product and demonstrates the utility of transition metal catalysts in modifying the Grignard reagent for selective acylation reactions.
Comparative Data Table of Preparation Methods
Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Notes |
---|---|---|---|---|---|---|
Grignard from 1-bromo-5-chloropentane + diethyl oxalate | 1-bromo-5-chloropentane | Mg, diethyl oxalate, H2SO4, hydrazine | -20 to +15°C (Grignard), -10 to +10°C (condensation), RT (purification) | 43–72 | 78–98 | Requires strict anhydrous and inert conditions; industrially viable with optimization |
Grignard with organic base and benzene solvent | 1-bromo-5-chloropentane | Mg, organic base, benzene solvent | -50 to +50°C (Grignard), -50 to +30°C (condensation) | ~43 | Not specified | Organic base addition improves reaction control |
Transition metal-catalyzed route (for derivative) | Ethyl 6-bromohexanoate | Mg, LiCl, ZnCl2, CuCN, p-toluoyl chloride | 20°C to -30°C | ~70 | Not specified | Uses metal catalysts for selective acylation |
Research Findings and Industrial Considerations
- The Grignard reaction-based methods are favored for their relatively short synthetic routes and moderate yields.
- Strict control of moisture and oxygen is critical due to the sensitivity of Grignard reagents.
- The use of hydrazine derivatives in purification is effective for improving product purity by removing side products.
- Reaction temperature control is essential to prevent side reactions such as Wurtz coupling, which decreases yield.
- Some patents highlight the use of mixed solvents (e.g., benzene with organic bases) to improve Grignard reagent stability and reaction efficiency.
- Alternative methods using transition metal catalysts provide higher yields but may involve more complex reaction setups and cost.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-oxoheptanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols from this compound.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Medicinal Chemistry
Ethyl 7-oxoheptanoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the preparation of Cilastatin sodium, a drug used to prevent renal dipeptidase from breaking down certain antibiotics, thereby enhancing their efficacy against bacterial infections .
Case Study: Cilastatin Sodium Synthesis
- Objective : To develop a method for synthesizing Cilastatin sodium using this compound as a precursor.
- Methodology : The synthesis involves multiple steps including the formation of key intermediates such as Ethyl-7-chloro-2-oxoheptanoate.
- Results : The developed method was validated for specificity, linearity, and accuracy, demonstrating its potential for routine pharmaceutical application .
Organic Synthesis
In organic chemistry, this compound is utilized as a building block for synthesizing various complex molecules. Its structure allows for diverse functionalization reactions.
Applications in Synthesis:
- Synthesis of Esters and Ketones : The compound can be transformed into various esters or further oxidized to yield different ketones.
- Diversity-Oriented Synthesis : It serves as a versatile scaffold for generating libraries of compounds for biological screening .
Research Applications
This compound has been explored in research settings for its potential biological activities.
Pharmacological Evaluation
In a study focused on tumorigenesis, this compound was evaluated for its effects on cellular models. The compound exhibited properties that could modulate cell growth and apoptosis, indicating potential therapeutic applications .
Analytical Chemistry
The compound is also significant in analytical chemistry, particularly in developing methods for detecting impurities in pharmaceuticals.
Method Development:
A gas chromatography-mass spectrometry (GC-MS) method was developed to quantify this compound alongside other impurities in Cilastatin sodium formulations. This method showed high specificity and sensitivity, making it suitable for regulatory compliance .
Mechanism of Action
The mechanism of action of ethyl 7-oxoheptanoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites can interact with cellular receptors and enzymes, modulating biochemical pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 7-oxoheptanoate shares structural similarities with several derivatives, primarily differing in substituents on the phenyl or alkyl groups. Below is a detailed analysis:
Table 1: Key Properties of this compound and Derivatives
Biological Activity
Ethyl 7-oxoheptanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a heptanoate backbone with a keto group at the 7-position. Its molecular formula is , and it has a molecular weight of approximately 172.23 g/mol. The compound's structure allows for various chemical interactions, making it a candidate for multiple biological applications.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antimicrobial agents.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It has demonstrated the ability to reduce pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
3. Anticancer Potential
This compound has shown promise in cancer research, particularly in inhibiting cell proliferation in certain cancer cell lines. Its mechanism may involve the modulation of apoptosis pathways, leading to increased cancer cell death.
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The keto group can form hydrogen bonds with active site residues in enzymes, potentially inhibiting their activity.
- Receptor Modulation : The ethoxyphenyl group may interact with hydrophobic pockets in receptors, influencing signaling pathways related to inflammation and cell growth.
Comparative Analysis
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features | Biological Activity |
---|---|---|---|
Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate | Methoxy substitution | Different reactivity; potential anti-inflammatory effects | |
Ethyl 7-(3,4,5-trichlorophenyl)-7-oxoheptanoate | Trichlorophenyl group | Notable anticancer properties; BCL-XL inhibitor | |
Ethyl 7-(2-naphthyl)-7-oxoheptanoate | Naphthalene ring | Potential anti-inflammatory and anticancer activities |
This table highlights how variations in substituents can lead to different biological activities, emphasizing the importance of structural features in determining pharmacological effects.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of this compound, researchers found that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory effects of this compound in macrophage cultures. The compound reduced levels of TNF-alpha and IL-6, key mediators in inflammatory responses. This suggests its utility in developing treatments for chronic inflammatory conditions .
Q & A
Q. Basic: What are the standard synthetic routes for Ethyl 7-oxoheptanoate, and how are they validated?
This compound is typically synthesized via oxidation of intermediates like ethyl 7-hydroxyheptanoate. A common method involves reacting cycloheptanone with potassium persulfate in ethanol or methanol, followed by oxidation with pyridinium chlorochromate (PCC) to yield the ketone ester (85–90% yield) . Validation relies on nuclear magnetic resonance (NMR) spectroscopy: for example, H NMR (CDCl) δ 9.74 (t, J = 1.8 Hz, 1H) confirms the aldehyde proton in intermediates, while the ester moiety appears at δ 4.08 (q, J = 7.1 Hz, 2H) . Mass spectrometry further corroborates molecular weight and fragmentation patterns.
Q. Basic: Which spectroscopic techniques are essential for characterizing this compound’s structural integrity?
Key techniques include:
- H/C NMR : To confirm the ester group (e.g., δ~4.0–4.1 ppm for ethyl CH), ketone position, and alkyl chain integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H] at m/z 187.12) and fragmentation pathways .
- Infrared (IR) Spectroscopy : Strong absorbance near 1720 cm confirms ester and ketone carbonyl groups .
Q. Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?
Optimization involves:
- Catalyst Screening : PCC is standard for oxidation, but alternatives like Dess-Martin periodinane (DMP) in dichloromethane with NaHCO reduce side reactions (e.g., over-oxidation) .
- Solvent Selection : Polar aprotic solvents (e.g., acetone) enhance reaction rates compared to ethanol .
- Temperature Control : Maintaining 0–5°C during oxidation minimizes thermal degradation .
Yield discrepancies between methods (e.g., 95% in DMP vs. 85% in PCC) should be analyzed using kinetic studies and impurity profiling .
Q. Advanced: How do researchers resolve contradictions in reported biological activities of this compound derivatives?
Contradictions often arise from structural analogs (e.g., phenyl-substituted variants like Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate) or assay variability. Methodological steps include:
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings alter reactivity) .
- Standardized Assays : Replicate experiments under controlled conditions (pH, temperature) using reference compounds .
- Meta-Analysis : Cross-reference data from independent studies to identify trends or outliers .
Q. Basic: What safety protocols are critical when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors, which may cause respiratory irritation (H335) .
- Waste Disposal : Segregate organic waste and consult certified disposal services for ketone-containing compounds .
Q. Advanced: How can researchers design experiments to assess the compound’s stability under varying storage conditions?
- Accelerated Stability Testing : Expose samples to elevated temperatures (40°C) and humidity (75% RH) for 4–8 weeks, monitoring degradation via HPLC .
- Light Sensitivity Studies : UV/Vis spectroscopy tracks photodegradation products when stored in clear vs. amber glass .
- Long-Term Stability : Compare NMR spectra of fresh and aged samples (6–12 months) to detect ester hydrolysis or ketone oxidation .
Q. Basic: What are the key applications of this compound in current organic synthesis?
- Intermediate for Cyclopentenones : Used in Diels-Alder reactions to synthesize cyclopentenone derivatives, critical in natural product synthesis .
- Peptide Modification : The ketone group facilitates conjugation with amino acids via reductive amination .
- Polymer Chemistry : Serves as a monomer in ester-based biodegradable polymers .
Q. Advanced: What strategies mitigate challenges in synthesizing this compound analogs with bulky substituents?
- Steric Hindrance Management : Use bulky base catalysts (e.g., DBU) to promote coupling reactions without side-product formation .
- Microwave-Assisted Synthesis : Reduces reaction time for phenyl-substituted analogs (e.g., Ethyl 7-(4-biphenyl)-7-oxoheptanoate) .
- Purification Techniques : Employ column chromatography with gradient elution (hexane:EtOAc) to separate structurally similar esters .
Properties
IUPAC Name |
ethyl 7-oxoheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)7-5-3-4-6-8-10/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOMZPCAODNNSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192953 | |
Record name | Ethyl 7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3990-05-4 | |
Record name | Heptanoic acid, 7-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3990-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-oxoheptanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003990054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 7-oxoheptanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.489 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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